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Compound of Interest

Compound Name:
5-(2-Chlorobenzyl)-2-

hydroxybenzaldehyde

CAS No.: 328565-20-4

Cat. No.: B2389556

Get Quote

Molecular Architecture and Strategic
Significance
In the landscape of rational drug design, 5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde (CAS:

328565-20-4) emerges as a highly specialized, bifunctional organic building block. The

molecule elegantly merges two critical pharmacophoric elements: a reactive salicylaldehyde

core and a lipophilic 2-chlorobenzyl moiety.

The diarylmethane scaffold (the benzyl-phenol linkage) is a privileged structure frequently

utilized to occupy hydrophobic pockets in target proteins, a design principle famously validated

by the SGLT2 inhibitor class of antidiabetic drugs. Simultaneously, the ortho-

hydroxybenzaldehyde motif serves as a versatile synthetic handle, enabling the rapid

generation of Schiff base ligands, coumarin fluorophores, and benzofuran derivatives.
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Understanding the molecular descriptors of this compound is critical for predicting its behavior

in both synthetic workflows and biological systems.

Property Value

CAS Number 328565-20-4

Molecular Formula C₁₄H₁₁ClO₂

Molecular Weight 246.69 g/mol

SMILES String
C1=CC=C(C(=C1)CC2=CC(=C(C=C2)O)C=O)C

l

Structural Class Salicylaldehyde / Diarylmethane

Hydrogen Bond Donors 1 (Phenolic -OH)

Hydrogen Bond Acceptors 2 (Phenolic -OH, Aldehyde -C=O)

Data supported by commercial chemical databases[1].

Synthetic Methodologies: Causality and Design
The synthesis of 5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde typically originates from 4-(2-

chlorobenzyl)phenol. The critical transformation is the regioselective ortho-formylation of the

phenol ring. Two primary mechanistic pathways dictate this transformation:

The Duff Reaction Pathway: The is the preferred method for the formylation of sterically

hindered phenols [2]. By utilizing hexamethylenetetramine (HMTA) in an acidic medium (such

as trifluoroacetic acid, TFA), the reaction generates an electrophilic iminium ion. The causality

behind its high ortho-selectivity lies in the hydrogen-bonding stabilization of the transition state

between the phenolic proton and the incoming iminium nitrogen. Because the para position of

the starting material is already blocked by the 2-chlorobenzyl group, the Duff reaction proceeds

with high fidelity to yield the target aldehyde without competing diformylation.

The Reimer-Tiemann Pathway: Alternatively, the employs chloroform and sodium hydroxide [3].

The strong base deprotonates chloroform to generate a highly reactive, electron-deficient

dichlorocarbene intermediate. Simultaneously, the phenol is deprotonated to a highly
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nucleophilic phenoxide. Because NaOH is insoluble in chloroform, this reaction necessitates a

biphasic system. While historically significant, this route often suffers from lower yields due to

the formation of tarry by-products and the competing aqueous hydrolysis of the carbene

intermediate [4].

4-(2-Chlorobenzyl)phenol
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Synthetic routes for 5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde via Duff and Reimer-

Tiemann.

Experimental Protocols: Self-Validating Systems
As a Senior Application Scientist, ensuring reproducibility requires protocols that provide

distinct, observable validation checkpoints.
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Protocol A: Regioselective Formylation via the Duff
Reaction

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0

equivalent of 4-(2-chlorobenzyl)phenol in anhydrous trifluoroacetic acid (TFA) (approx. 10 mL

per gram of substrate).

Reagent Addition: Add 2.0 equivalents of hexamethylenetetramine (HMTA) in portions.

Causality: Excess HMTA ensures complete conversion, as it serves as both the carbon and

nitrogen source for the intermediate iminium species, while TFA acts as both the solvent and

the acid catalyst.

Thermal Activation: Heat the reaction mixture to 90°C under an inert nitrogen atmosphere for

12-16 hours. Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC) using

Hexane:EtOAc (8:2). The starting material spot should disappear, replaced by a lower-Rf

spot that is highly fluorescent under UV (254 nm) due to the newly introduced carbonyl

group.

Hydrolysis: Cool the mixture to room temperature and quench by slowly adding 2M HCl (aq).

Stir vigorously for 2 hours. Causality: The acidic aqueous environment is strictly required to

hydrolyze the stable benzylamine-like intermediate into the final aldehyde.

Isolation: Extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous

Na₂SO₄, and concentrate in vacuo. Purify via silica gel column chromatography.

Protocol B: Downstream Schiff Base Condensation
Reaction Setup: Dissolve 1.0 eq of 5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde in

absolute ethanol.

Amine Addition: Add 1.0 eq of a primary amine (e.g., an aniline derivative) and a catalytic

amount of glacial acetic acid (1-2 drops). Causality: The mild acid protonates the carbonyl

oxygen, increasing its electrophilicity for nucleophilic attack, without fully protonating and

deactivating the nucleophilic amine.

Condensation: Reflux the mixture for 4 hours. Validation Checkpoint: A distinct color change

from pale yellow to deep orange/yellow will occur. This visually validates the formation of the
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extended conjugated imine bond (C=N) characteristic of Schiff bases [5].

Crystallization: Cool to 0°C to precipitate the Schiff base. Filter and wash with cold ethanol to

yield the pure ligand.

Downstream Applications in Drug Discovery
The bifunctional nature of this molecule allows it to act as a central hub for divergent medicinal

syntheses.
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Downstream medicinal chemistry applications of the 5-(2-Chlorobenzyl)salicylaldehyde core.

Metallo-pharmaceuticals: The hydroxyl and imine nitrogen of derived Schiff bases form

highly stable chelate rings with transition metals (e.g., Cu²⁺, Zn²⁺, Ag⁺). These metallo-
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complexes are actively investigated for enhanced antimicrobial and targeted anticancer

properties.

Fluorescent Probes: Knoevenagel condensation with active methylene compounds yields

coumarin derivatives. The electron-donating phenol and the electron-withdrawing aldehyde

create a "push-pull" electronic system, making this core ideal for designing environment-

sensitive fluorophores.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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